molecular formula C19H18ClNO4 B3910393 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime

7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime

Cat. No. B3910393
M. Wt: 359.8 g/mol
InChI Key: VNKREBPGGMWQTI-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime, also known as J147, is a synthetic compound that has been found to exhibit neuroprotective and cognitive enhancing properties. It was first discovered in 2011 by scientists at the Salk Institute for Biological Studies in La Jolla, California. Since then, J147 has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime is not fully understood, but it is believed to work through multiple pathways. It has been shown to increase the production of proteins that are involved in synaptic function and plasticity, which may help to enhance cognitive function. In addition, 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been found to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been found to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of several proteins that are involved in synaptic function and plasticity, including brain-derived neurotrophic factor (BDNF) and synaptophysin. In addition, 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been found to reduce inflammation and oxidative stress in the brain, which may help to protect neurons from damage.

Advantages and Limitations for Lab Experiments

One advantage of using 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime in lab experiments is that it has been extensively studied and its properties are well understood. In addition, 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been found to be safe and well-tolerated in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.

Future Directions

There are several potential future directions for research on 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime. One area of interest is the development of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime in humans. In addition, more research is needed to fully understand the mechanism of action of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime and how it interacts with other molecules in the brain. Finally, there is potential for the development of new compounds that are based on the structure of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime and may have similar or improved therapeutic properties.

Scientific Research Applications

7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function and memory in animal models of these diseases. In addition, 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been found to have neuroprotective properties, which may help to prevent or slow the progression of these diseases.

properties

IUPAC Name

[(Z)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4/c1-23-14-8-6-12-4-3-5-17(15(12)11-14)21-25-19(22)16-10-13(20)7-9-18(16)24-2/h6-11H,3-5H2,1-2H3/b21-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKREBPGGMWQTI-FXBPSFAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2=NOC(=O)C3=C(C=CC(=C3)Cl)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC\2=C(CCC/C2=N/OC(=O)C3=C(C=CC(=C3)Cl)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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